2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-cyclopropylhydrazinecarbothioamide
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Overview
Description
2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N-CYCLOPROPYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N-CYCLOPROPYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the cyclocondensation of hydrazine with a carbonyl system . The process often employs a multicomponent approach, where the pyrazole nucleus is formed through the reaction of hydrazine with an appropriate carbonyl compound under controlled conditions . The reaction conditions usually involve the use of ethanol as a solvent and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N-CYCLOPROPYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and hydrazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N-CYCLOPROPYL-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N-CYCLOPROPYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound binds to the active site of the enzyme Lm-PTR1, inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the enzyme’s pocket, characterized by lower binding free energy, which enhances its efficacy .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: Known for their use in the synthesis of diverse heterocyclic compounds.
Imidazole derivatives: Share similar pharmacological properties and are used in various medicinal applications.
Uniqueness
2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]-N-CYCLOPROPYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific structural features, such as the presence of a chloro and cyclopropyl group, which contribute to its distinct reactivity and biological activity . These features make it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C9H12ClN5OS |
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Molecular Weight |
273.74 g/mol |
IUPAC Name |
1-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]-3-cyclopropylthiourea |
InChI |
InChI=1S/C9H12ClN5OS/c1-15-7(6(10)4-11-15)8(16)13-14-9(17)12-5-2-3-5/h4-5H,2-3H2,1H3,(H,13,16)(H2,12,14,17) |
InChI Key |
GTIQBXBZFJDTKA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NNC(=S)NC2CC2 |
Origin of Product |
United States |
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